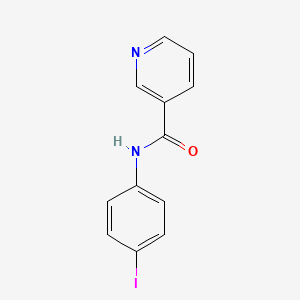

N-(4-iodophenyl)nicotinamide

Vue d'ensemble

Description

N-(4-iodophenyl)nicotinamide (4-INA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of nicotinamide, which is a member of the vitamin B3 family. The unique properties of 4-INA have made it a promising candidate for the development of new drugs, pesticides, and herbicides.

Applications De Recherche Scientifique

Impact on Stem Cell Survival and Differentiation

N-(4-iodophenyl)nicotinamide, as a form of nicotinamide, is known to promote cell survival and differentiation in human pluripotent stem cells. Its mechanism involves inhibiting the phosphorylation of myosin light chain, which suppresses actomyosin contraction, thereby improving cell survival. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, affecting stem cell pluripotency and differentiation (Meng et al., 2018).

Dermatological Applications

In dermatology, nicotinamide is utilized for various skin-related treatments. It's studied for its role in nonmelanoma cancer prophylaxis, blistering disorders, acne vulgaris, and other cosmetic indications, suggesting its versatile application in dermatological practices (Forbat et al., 2017).

Potential in Fungicidal Applications

This compound derivatives exhibit significant fungicidal activities, presenting them as potential lead compounds for structural optimization and development as fungicides against diseases like cucumber downy mildew (Wu et al., 2022).

Role in Neuronal Survival and Stress Resistance

This compound also plays a crucial role in neuronal survival during oxidative stress. It is known to govern neuronal survival through multiple pathways, including modulation of mitochondrial membrane potential and influencing cellular longevity. This highlights its potential therapeutic application in neurodegenerative disorders (Zhong et al., 2004).

Chemoprevention and Therapy in Cancer

Nicotinamide has been identified as playing a role in cancer prevention and therapy. It acts as a precursor of nicotinamide-adenine dinucleotide (NAD+) and regulates cellular energy metabolism. Clinical trials have indicated its efficacy in non-melanoma skin cancer chemoprevention and as an adjunct to radiotherapy in various cancers, demonstrating its potential as a cost-effective agent in cancer treatment (Nikas et al., 2020).

Mécanisme D'action

Target of Action

N-(4-Iodophenyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . The primary targets of nicotinamide are the enzymes involved in the cellular energy metabolism, DNA repair, and regulation of transcription processes . .

Mode of Action

Nicotinamide is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions and energy production in cells . It’s plausible that this compound may interact with similar biochemical pathways.

Biochemical Pathways

Nicotinamide, the parent compound of this compound, is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in various biochemical pathways, including cellular energy metabolism and DNA repair . It’s reasonable to hypothesize that this compound may influence similar pathways.

Pharmacokinetics

Studies on nicotinamide in mice have shown that it exhibits biphasic elimination with dose-dependent changes in half-life . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via the kidneys . It’s possible that this compound may have similar ADME properties.

Result of Action

Nicotinamide has been shown to have multiple biological effects, including anti-inflammatory and sebostatic roles, which make it useful in dermatological disorders like acne . It’s possible that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, temperature can induce phase transformations in certain compounds . .

Safety and Hazards

While specific safety data for N-(4-iodophenyl)nicotinamide is not available, nicotinamide, a related compound, has a safety data sheet available . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

N-(4-iodophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBLNNNTVHENAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-trimethyl-5-[(4-phenyl-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5675955.png)

![(2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5675966.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5675973.png)

![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)

![[3-(cyclopropylmethyl)-1-(2,3-difluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B5676013.png)

![3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5676020.png)

![3-methyl-3-phenyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5676023.png)

![5-methyl-1-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5676028.png)